3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides.
Amino Group Introduction: The amino group can be introduced through nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like benzyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and benzyloxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the amino and benzyloxy groups.
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid: A similar compound with a hydroxy group instead of the benzyloxy group.
3-Substituted Imidazo[1,2-a]pyridines: Various derivatives with different substituents at the 3-position.
Uniqueness
3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the amino and benzyloxy groups, which enhance its reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications in different fields .
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-amino-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H13N3O3/c16-13-12(15(19)20)17-14-11(7-4-8-18(13)14)21-9-10-5-2-1-3-6-10/h1-8H,9,16H2,(H,19,20) |
InChI Key |
DPFPSGLDHPKGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N)C(=O)O |
Origin of Product |
United States |
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